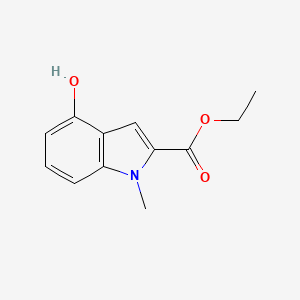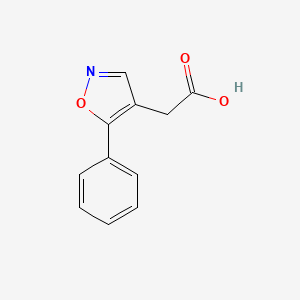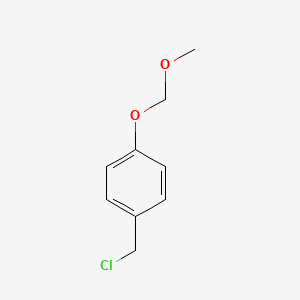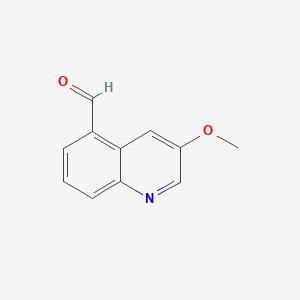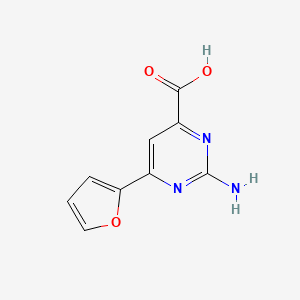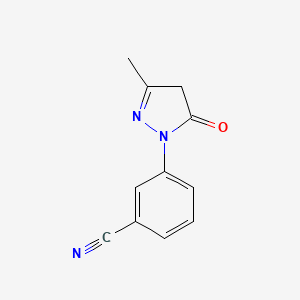
Benzonitrile, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- typically involves multicomponent reactions (MCRs) such as the Knoevenagel condensation reaction followed by Michael addition. These reactions are catalyzed by organocatalysts like L-proline, which acts as both a Bronsted acid and a Lewis acid . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Benzonitrile, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that the compound can interact with protein receptors, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Imidazole derivatives: Share similar heterocyclic structures and exhibit comparable biological activities.
Uniqueness
Benzonitrile, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
53563-10-3 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3O/c1-8-5-11(15)14(13-8)10-4-2-3-9(6-10)7-12/h2-4,6H,5H2,1H3 |
InChI Key |
CVLCVKPNBWPZGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
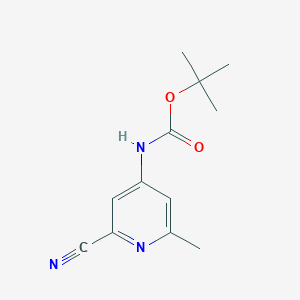
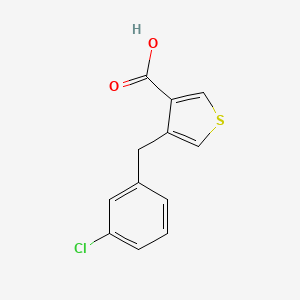
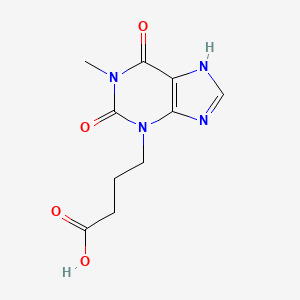
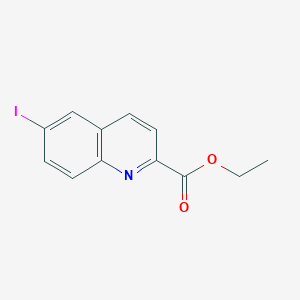
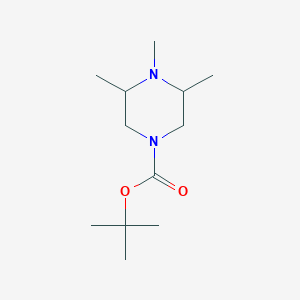
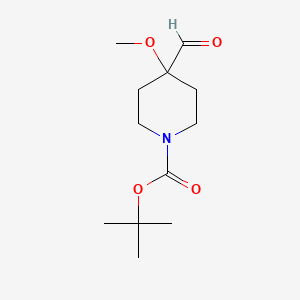
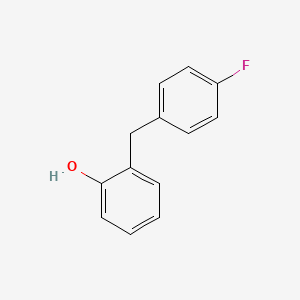
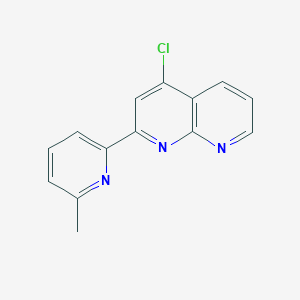
![8-(4-methoxyphenyl)-1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8738060.png)
